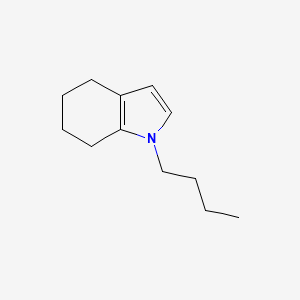![molecular formula C18H18N6O4S B14668405 1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl- CAS No. 38658-94-5](/img/structure/B14668405.png)
1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl- is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This particular compound features a pyrazole core with various substituents that enhance its chemical and biological activities.
Métodos De Preparación
The synthesis of 1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclocondensation of hydrazine with carbonyl compounds to form the pyrazole ring . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Análisis De Reacciones Químicas
1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using reagents like sodium borohydride or lithium aluminum hydride, can convert nitro groups to amines.
Coupling Reactions: Azo coupling reactions are significant for introducing azo groups, which are crucial for the compound’s properties.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl- involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which then interact with biological molecules. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways depend on the specific biological context and the presence of other functional groups on the molecule .
Comparación Con Compuestos Similares
Similar compounds include other pyrazole derivatives such as 3-aminopyrazole and 3,5-dimethylpyrazole . Compared to these, 1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
38658-94-5 |
|---|---|
Fórmula molecular |
C18H18N6O4S |
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
4-[(4-ethylsulfonyl-2-nitrophenyl)diazenyl]-5-methyl-1-phenylpyrazol-3-amine |
InChI |
InChI=1S/C18H18N6O4S/c1-3-29(27,28)14-9-10-15(16(11-14)24(25)26)20-21-17-12(2)23(22-18(17)19)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H2,19,22) |
Clave InChI |
AOHYRLBEHPBUOC-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=CC(=C(C=C1)N=NC2=C(N(N=C2N)C3=CC=CC=C3)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


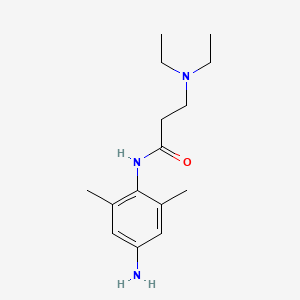
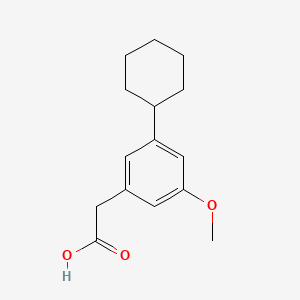
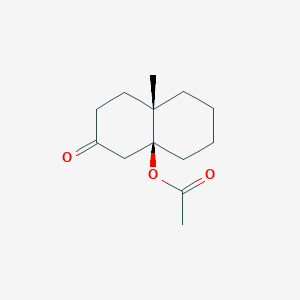
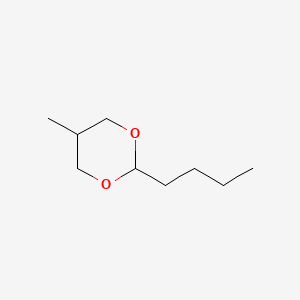
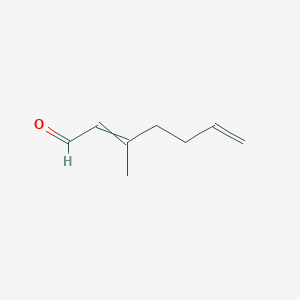

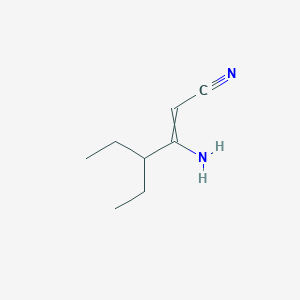
![3-Nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14668359.png)
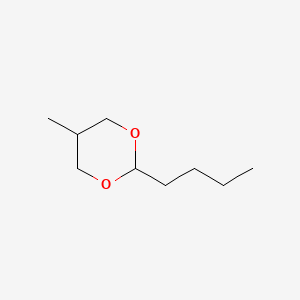

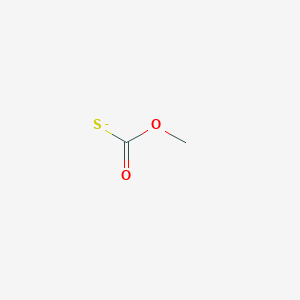
![4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one](/img/structure/B14668383.png)
